molecular formula C6H10N4 B2896221 3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 1343327-77-4

3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No. B2896221
CAS RN: 1343327-77-4
M. Wt: 138.174
InChI Key: BRUXGIZULJMETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are important in a variety of fields, including medicinal chemistry, due to their broad range of biological activities .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific structure of “3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine” would include a cyclopropyl group and a methyl group attached to the triazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the melting point of “2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid”, a related compound, is 121-123°C .

Scientific Research Applications

Green Synthesis Approaches

A novel, metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines has been developed, demonstrating environmental friendliness and potential applications in organic and medicinal chemistry, as well as optical materials. This method involves a three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines, highlighting a broad substrate scope and mild reaction conditions (Guo et al., 2021).

Chemoselective Construction

A chemoselective construction of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles has been achieved through aerobic oxidative cycloaddition of α-chlorotosylhydrazone with primary aryl amine. This process is noteworthy for its catalyst-free, metal-free, azide-free, and peroxide-free conditions, presenting a novel synthetic approach toward 1,2,3-triazoles (Bai et al., 2015).

Synthesis of Tetrahydro-1,3-Oxazepines

An efficient synthesis of tetrahydro-1,3-oxazepines has been achieved through the regioselective intramolecular amination of cyclopropylmethyl cation. This synthesis method demonstrates high diastereoselectivity and potential for further transformation into homoallylamine derivatives (Skvorcova et al., 2015).

Green Synthesis of Triazoles

A green and recyclable catalytic system has been reported for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. This methodology provides synthetic advantages such as high atom economy, low environmental impact, and mild reaction conditions, making it an important advancement in the environmentally friendly synthesis of triazoles (Singh et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For example, “2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid” is classified as a skin sensitizer and an eye irritant .

Future Directions

The future directions for research on triazole compounds are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

5-cyclopropyl-2-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10-6(7)8-5(9-10)4-2-3-4/h4H,2-3H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUXGIZULJMETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.